4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivativesThe presence of the thiadiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, imparts unique properties to these compounds, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 5-phenyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it valuable in the development of new antibiotics.
Medicine: The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt processes related to DNA replication, thereby inhibiting the replication of bacterial and cancer cells. The compound can also interact with enzymes and proteins, leading to the inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties. Examples include sulfamethoxazole and sulfadiazine.
Phenyl-substituted thiadiazoles: These compounds have a phenyl group attached to the thiadiazole ring, similar to the compound , and are studied for their potential therapeutic applications.
Properties
Molecular Formula |
C15H13N3O2S2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-11-7-9-13(10-8-11)22(19,20)18-15-17-16-14(21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |
InChI Key |
YKYCELLZOAVFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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